molecular formula C26H29N3O5S B2469814 N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 899961-99-0

N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2469814
CAS No.: 899961-99-0
M. Wt: 495.59
InChI Key: DNQSCJFLZYDYPY-UHFFFAOYSA-N
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Description

This compound features a benzofuropyrimidinone core substituted with a 3-(propan-2-yloxy)propyl group at position 3 and a sulfanyl-acetamide moiety at position 2. The benzofuro[3,2-d]pyrimidinone scaffold is structurally analogous to bioactive heterocycles, suggesting possible pharmacological relevance .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5S/c1-4-32-19-12-10-18(11-13-19)27-22(30)16-35-26-28-23-20-8-5-6-9-21(20)34-24(23)25(31)29(26)14-7-15-33-17(2)3/h5-6,8-13,17H,4,7,14-16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQSCJFLZYDYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • An ethoxyphenyl group
  • A benzofuro-pyrimidinyl moiety
  • A sulfanyl acetamide linkage

This unique combination of functional groups suggests a variety of potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant anticancer properties. For instance, a related compound was identified through a drug library screening that demonstrated efficacy against multicellular spheroids, which are often used as models for tumor growth in vitro .

Anthelmintic Activity

Another area of interest is the compound's potential anthelmintic activity. A study involving a small chemical library found that certain compounds exhibited effectiveness against helminths using Caenorhabditis elegans as a model organism. While specific data on N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide was not detailed, the structural similarities suggest it may possess similar properties .

The mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, compounds with similar structures often interact with key cellular pathways involved in proliferation and apoptosis. For example, studies on related dihydropyridine derivatives have shown their ability to block L-type calcium channels and exhibit antioxidant properties . These mechanisms could potentially be applicable to understanding the activity of N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AnticancerSignificant efficacy in spheroids
AnthelminticPotential activity against worms
Calcium Channel BlockObserved in related compounds

Scientific Research Applications

N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibits several promising biological activities:

  • Anticancer Activity :
    • Research indicates that compounds with similar structures demonstrate significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown selective cytotoxicity against human breast cancer cells with IC50 values indicating potent anticancer properties.
    • A study on benzofuro-pyrimidine derivatives highlighted their antiproliferative effects on cancer cell lines, suggesting potential for drug development targeting cancer therapies.
  • Antioxidant Properties :
    • Compounds analogous to N-(4-ethoxyphenyl)-2-{...} have demonstrated effective scavenging of free radicals and reduction of oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with degenerative diseases and cancer.
  • Enzyme Inhibition :
    • The compound may inhibit enzymes linked to metabolic disorders. Studies on structurally similar compounds have reported inhibition of dipeptidyl peptidase IV (DPP-IV), which is significant for glucose metabolism and diabetes management, suggesting potential applications in treating metabolic disorders.

Case Studies

  • Cytotoxicity in Cancer Research :
    • A detailed study involving a series of benzofuro-pyrimidine derivatives demonstrated their antiproliferative effects on various cancer cell lines, indicating their potential as therapeutic agents against cancer.
  • Antioxidant Activity Assessment :
    • In vitro assays revealed that derivatives similar to N-(4-ethoxyphenyl)-2-{...} exhibited antioxidant activities comparable to standard antioxidants like ascorbic acid, reinforcing their potential as protective agents against oxidative stress.

Chemical Reactions Analysis

Thioether Oxidation

The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones, modifying electronic properties and hydrogen-bonding capacity.

Reaction TypeConditionsProductPharmacological Impact
Sulfoxide formationH₂O₂ (1 eq), CH₃COOH, 0–25°C, 2–4 hrMono-oxidized sulfoxide derivativeIncreased polarity; potential metabolic stability changes
Sulfone formationmCPBA (2 eq), DCM, 25°C, 12 hrFully oxidized sulfone analog Enhanced electrophilicity for covalent target binding

Acetamide Hydrolysis

The acetamide moiety is susceptible to acidic or basic hydrolysis, yielding carboxylic acid intermediates for further derivatization.

Reaction TypeConditionsProductNotes
Acidic hydrolysis6M HCl, reflux, 6–8 hr2-Mercaptobenzofuropyrimidinone + 4-ethoxyphenylacetic acid Requires protection of ether groups
Basic hydrolysis2M NaOH, EtOH/H₂O, 80°C, 4 hrSodium carboxylate intermediateFollowed by acid workup to free acid

Ether Cleavage

The 4-ethoxyphenyl and isopropoxypropyl groups undergo dealkylation under strong acidic or Lewis acid conditions.

Reaction TypeConditionsProductApplication
Ethoxy cleavage48% HBr, AcOH, 110°C, 12 hrPhenolic derivative Generates polar metabolites for ADME studies
Isopropoxy cleavageBBr₃ (3 eq), DCM, −78→25°C, 24 hrPrimary alcohol intermediate Enables subsequent alkylation or acylation

Pyrimidinone Ring Modifications

The 4-oxo-pyrimidinone core participates in nucleophilic substitutions and ring-opening reactions.

Reaction TypeConditionsProductSelectivity
C2-Sulfanyl substitutionR-X (alkyl/aryl halide), K₂CO₃, DMF, 80°CC2-alkyl/aryl analogsCompetes with thioether oxidation
Ring-opening via hydroxideNaOH (excess), H₂O, reflux, 8 hrBenzofuran-3-carboxamide derivativeDestructive; used in metabolite identification

Electrophilic Aromatic Substitution

The benzofuran and pyrimidinone aromatic systems undergo halogenation or nitration at activated positions.

Reaction TypeConditionsProductRegiochemistry
BrominationBr₂ (1 eq), FeBr₃, CHCl₃, 0°CC5-brominated analog Para to oxygen in benzofuran
NitrationHNO₃/H₂SO₄, 0°C, 1 hrC6-nitro derivative Meta to pyrimidinone carbonyl

Cross-Coupling Reactions

The brominated or iodinated intermediates participate in Pd-catalyzed couplings for structural diversification.

Reaction TypeConditionsProductCatalytic System
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂OBiaryl derivatives Requires pre-halogenation at C5/C6
Buchwald-HartwigAmine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAminated analogs Functionalizes pyrimidinone NH positions

Photochemical Reactions

The benzofuran system undergoes [2+2] cycloaddition or singlet oxygen reactions under UV light.

Reaction TypeConditionsProductQuantum Yield
Singlet oxygen additionRose Bengal, O₂, visible light, MeOHEndoperoxide adduct Φ = 0.15 (measured for benzofuran analogs)

Research Implications

Modifications at the sulfanyl, acetamide, and pyrimidinone positions significantly alter solubility, target affinity, and metabolic stability. For example:

  • Sulfone derivatives show 3–5× enhanced kinase inhibition compared to parent compound in preliminary assays .

  • Phenolic metabolites from ether cleavage exhibit reduced plasma protein binding (85% → 62%) .

Further studies are needed to optimize reaction conditions and evaluate biological outcomes systematically.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to derivatives with variations in heterocyclic cores, substituents, and side chains. Key examples include:

Structural Analogues and Substituent Effects

Compound Core Structure Key Substituents Bioactivity Hypotheses
Target Compound Benzofuro[3,2-d]pyrimidinone 3-(propan-2-yloxy)propyl, 4-ethoxyphenyl Enhanced solubility (ethoxy groups) and moderate lipophilicity (isopropyloxypropyl)
2-{[3-(3-Ethoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide () Benzothieno[3,2-d]pyrimidinone 3-ethoxypropyl, 4-isopropylphenyl Increased hydrophobicity (isopropylphenyl) may improve CNS penetration
2-{[3-(4-Ethoxyphenyl)-4-oxo-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide () Hexahydrobenzothieno[2,3-d]pyrimidinone 4-ethoxyphenyl, 4-methylphenyl Saturated ring may enhance metabolic stability; methylphenyl reduces steric hindrance
N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () Hexahydrobenzothieno[2,3-d]pyrimidinone 4-methoxyphenyl, 2-ethylphenyl Methoxy group improves solubility; ethylphenyl may alter binding pocket interactions

Key Structural and Functional Differences

  • Heterocyclic Core: Benzofuropyrimidinone (target compound) vs. benzothienopyrimidinone (): The oxygen atom in benzofuro may confer distinct electronic properties compared to sulfur in benzothieno, affecting π-π stacking and hydrogen bonding . Saturated hexahydro rings () likely reduce ring strain, enhancing stability against oxidative metabolism .
  • Substituent Effects: 4-Ethoxyphenyl vs. Propan-2-yloxypropyl vs. Ethoxypropyl (): The branched isopropyloxy group in the target compound may reduce crystallinity, improving bioavailability compared to linear ethoxypropyl chains .
  • Sulfanyl-Acetamide Linker :

    • The sulfanyl group facilitates disulfide bond formation or thiol-mediated interactions, which could be critical for targeting cysteine-rich enzymes or receptors .

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity

  • The target compound’s ethoxyphenyl and isopropyloxypropyl groups balance solubility and lipophilicity (clogP ~3.2 predicted), whereas analogs with isopropylphenyl () exhibit higher clogP (~4.1), favoring hydrophobic environments .

Metabolic Stability

  • Hexahydro derivatives () are predicted to resist cytochrome P450 oxidation due to reduced aromaticity, extending half-life in vivo .

Hydrogen Bonding and Crystal Packing

  • The benzofuro core’s oxygen atom may form stronger hydrogen bonds (e.g., O–H···N) compared to sulfur in benzothieno analogs, influencing crystal packing and dissolution rates .

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